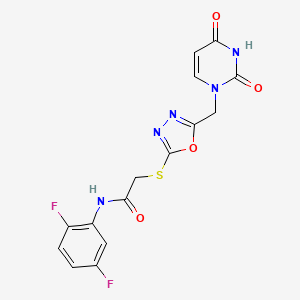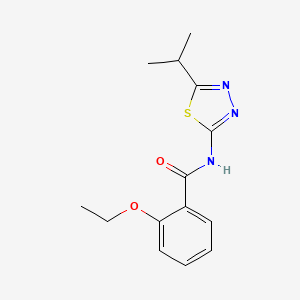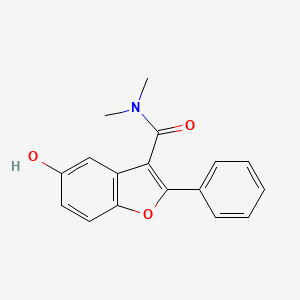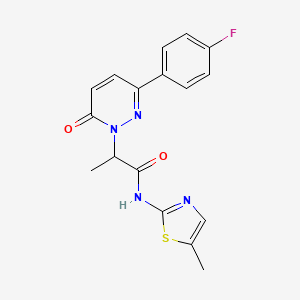![molecular formula C25H22N4O B2700692 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide CAS No. 327061-48-3](/img/structure/B2700692.png)
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide” is a derivative of 6H-indolo[2,3-b]quinoxaline . This class of compounds is known for their biological activity and are actively studied as antibacterial and antiviral agents . They are analogues of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxalines involves the condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxalines include their alkylation with dimethyl sulfate to give the corresponding quaternary salts . These salts are then converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the reactions and synthesis of compounds related to 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide, including indolo[3,2-c]quinolin-6-ones and their derivatives. These studies focus on the chemical properties and reaction mechanisms involving isatins and amines (Bergman et al., 2003).
Pharmacological Activities
- Indolo[2,3-b]quinoxaline derivatives, closely related to the compound , have been reported to possess a variety of pharmacological activities. These include anti-inflammatory, antidepressant, neuroleptic, cytotoxic, antitubercular, antihypercholesterolemic, and antimicrobial activities (Padmini et al., 2015).
Antiproliferative Properties
- Certain indolo[3,2-c]quinoline derivatives, which are structurally related, have shown antiproliferative effects against cancer cells. This research suggests potential applications in cancer treatment (Lu et al., 2010).
Antifungal Activities
- Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, structurally similar to the compound , have been developed with promising antifungal activities, indicating potential use in agriculture as fungicides (Xu & Fan, 2011).
DNA and Protein Interaction
- Indolo[2,3-b]quinoxaline derivatives, similar to the compound of interest, are known for their ability to interact with DNA and proteins. This interaction is crucial for their pharmacological activities, including anticancer and antiviral actions (Moorthy et al., 2013).
Synthesis and Chemical Reactions
- Studies have also been conducted on the synthesis and reactions of 6H-Indolo[2,3-b]quinoxalines, providing insights into the chemical behavior and potential applications of these compounds (Shulga & Shulga, 2020).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound this compound interacts with its target, DNA, predominantly through a process known as intercalation . This involves the insertion of the compound between base pairs in the DNA helix, disrupting processes vital for DNA replication .
Biochemical Pathways
The interaction of this compound with DNA affects various biochemical pathways. The disruption of DNA replication can lead to cell death, making this compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Result of Action
The result of the action of this compound is the disruption of DNA replication, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide interacts with various biomolecules, including enzymes and proteins. It has been found to have high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . The compound is actively studied as an antibacterial and antiviral agent .
Cellular Effects
In cellular processes, this compound has significant effects. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-17(2)29(18-10-4-3-5-11-18)23(30)16-28-22-15-9-6-12-19(22)24-25(28)27-21-14-8-7-13-20(21)26-24/h3-15,17H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPISHKBYJUHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)

![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)


![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)
![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)


